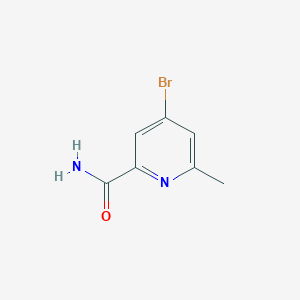

4-Bromo-6-methylpicolinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O |

|---|---|

Molecular Weight |

215.05 g/mol |

IUPAC Name |

4-bromo-6-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C7H7BrN2O/c1-4-2-5(8)3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) |

InChI Key |

QKJXMDPKZDEJHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 6 Methylpicolinamide and Analogous Structures

Direct Synthesis Approaches to 4-Bromo-6-methylpicolinamide

The direct synthesis of this compound can be approached through two main retrosynthetic disconnections: the formation of the amide bond from a picolinic acid precursor and the introduction of the bromine atom onto a pre-existing picolinamide (B142947) scaffold. Both strategies have been explored in the synthesis of related pyridine (B92270) derivatives.

Bromination Strategies for Picolinamide Precursors

The introduction of a bromine atom at the C-4 position of a 6-methylpicolinamide precursor is a key step. The regioselectivity of this electrophilic aromatic substitution is influenced by the directing effects of the substituents on the pyridine ring. While direct bromination of 6-methylpicolinamide itself is not widely documented, the bromination of related picolinate (B1231196) esters is a common and well-established method. The most widely reported method involves the electrophilic bromination of methyl 6-methylpicolinate using elemental bromine (Br₂). The methyl group at the 6-position and the ester at the 2-position electronically and sterically direct the incoming electrophile to the 4-position.

Alternative brominating agents and methods that offer mild and regioselective bromination of aromatic compounds include N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly(N-bromobenzene-1,3-disulfonylamide) (PBBS). organic-chemistry.org These reagents have been shown to be effective for the para-selective bromination of various aromatic compounds under mild conditions, often without the need for a catalyst. organic-chemistry.org Theoretical analyses using ab initio calculations have also been employed to predict and understand the positional selectivity in electrophilic aromatic brominations, which can aid in the development of highly regioselective methods. nih.govnih.gov

Amidation Reactions for Picolinic Acid Derivatives

The formation of the amide bond is a fundamental transformation in the synthesis of this compound. This is typically achieved by reacting a 4-bromo-6-methylpicolinic acid derivative with an amine source, often ammonia (B1221849) for the primary amide.

Direct amidation of carboxylic acids is an attractive approach due to its atom economy. Several catalytic systems have been developed to facilitate this transformation under milder conditions than traditional thermal methods. Boric acid has emerged as a green and inexpensive catalyst for the direct formation of carboxamides from carboxylic acids and amines. orgsyn.org This method has been applied to the synthesis of a wide range of amides, including those with steric hindrance. orgsyn.org

Group (IV) metal complexes, particularly those of titanium, zirconium, and hafnium, have also been shown to catalyze the direct amidation of non-activated carboxylic acids. diva-portal.org For instance, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aliphatic and aromatic carboxylic acids. researchgate.net Silicon-based reagents, such as methyltrimethoxysilane (B3422404) (MTM), offer another effective and safe method for direct amidation, providing pure amide products with simple workup procedures. nih.govresearchgate.net

The following table summarizes various reagents and catalysts used for direct amidation reactions.

| Catalyst/Reagent | Amine Source | Typical Conditions | Reference |

| Boric Acid | Amines | Co-catalyst like PEG may be used | orgsyn.org |

| Titanium Tetrafluoride (TiF₄) | Amines | 5-10 mol% catalyst in refluxing toluene | researchgate.net |

| Methyltrimethoxysilane (MTM) | Amines | Simple workup with aqueous base or crystallization | nih.govresearchgate.net |

| Group (IV) Metal Complexes | Amines | Mild reaction conditions | diva-portal.org |

Synthesis of Key Precursors and Intermediates

The efficient synthesis of this compound relies heavily on the availability of key precursors, namely methyl 6-methylpicolinate and functionalized picolinic acid derivatives.

Preparation of Methyl 6-methylpicolinate

The synthesis of methyl 6-methylpicolinate typically begins with the preparation of 6-methylpicolinic acid. A common method for synthesizing 6-methylpicolinic acid is the oxidation of 2,6-dimethylpyridine. chemicalbook.com This can be achieved using an oxidizing agent like potassium permanganate (B83412) in an aqueous solution, followed by acidification to yield the carboxylic acid. chemicalbook.com

Once 6-methylpicolinic acid is obtained, it can be esterified to form methyl 6-methylpicolinate. A standard procedure for this esterification involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture to reflux. chemicalbook.com An alternative manufacturing process for a related isomer, methyl 6-methylnicotinate, involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, followed by esterification with methanol. environmentclearance.nic.ingoogle.comenvironmentclearance.nic.in While the starting material and specific conditions differ, the esterification step follows a similar principle.

A typical laboratory-scale synthesis of 6-methylpicolinic acid is summarized below:

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| 2,6-dimethylpyridine | Potassium Permanganate | Water | 60 °C | 75% | chemicalbook.com |

Functionalization of Picolinic Acid Derivatives

The functionalization of picolinic acid derivatives is crucial for introducing the necessary substituents for the final product. The primary functionalization discussed in the context of this compound synthesis is the introduction of the bromine atom at the C-4 position, which is detailed in the following section. Further functionalization, if required for analogous structures, can involve various organic reactions targeting the pyridine ring or the substituents.

Introduction of Halogen Functionality at C-4 Position

The regioselective introduction of a halogen, specifically bromine, at the C-4 position of the 6-methylpicolinate scaffold is a critical step. The most common and effective method is the electrophilic bromination of methyl 6-methylpicolinate.

This reaction is typically carried out using elemental bromine (Br₂) in a suitable solvent system, such as water or a mixture of water and tetrahydrofuran (B95107) (THF), at a controlled temperature, often between 0–25°C. The stoichiometry of bromine is carefully controlled to minimize the formation of di-brominated byproducts.

An alternative approach involves a deprotonation-quenching sequence. In this method, methyl 6-methylpicolinate is first deprotonated using a strong base, such as a magnesium-based reagent like TMPMgCl·LiCl, to form a magnesiated intermediate. This intermediate is then quenched with an electrophilic bromine source, such as Br₂, at low temperatures to yield the desired 4-bromo product. A patent also describes a method for preparing a related compound, 4-bromo-6-chloropyridine-2-carboxylic acid, starting from 2,4-dihydroxy-6-picoline and using phosphorus oxybromide. patsnap.com

The following table outlines the conditions for the C-4 bromination of methyl 6-methylpicolinate.

| Method | Reagents | Solvent(s) | Temperature | Reference |

| Electrophilic Bromination | Br₂ | Water or Water/THF | 0–25°C | |

| Deprotonation-Quenching | TMPMgCl·LiCl, then Br₂ | THF | -50°C to -10°C |

Stereoselective and Regioselective Synthetic Pathways

The principal challenges in the synthesis of this compound and its derivatives lie in achieving the desired substitution pattern on the pyridine ring with high regioselectivity and, when applicable, controlling the stereochemistry of substituent groups.

Control of Bromination Position

The regioselective synthesis of this compound hinges on the controlled bromination of a 6-methylpicolinate precursor. The most common strategy involves the electrophilic bromination of methyl 6-methylpicolinate. In this precursor, the existing substituents—the methyl group at the 6-position and the ester group at the 2-position—synergistically direct the incoming electrophile to the 4-position of the pyridine ring through a combination of electronic and steric effects.

The reaction is typically carried out using elemental bromine (Br₂) in an aqueous or a mixed solvent system, such as water and tetrahydrofuran (THF), to enhance the solubility of bromine. The temperature is carefully controlled, usually between 0 and 25°C, to minimize the formation of side products.

An alternative approach to achieve high regioselectivity is through directed ortho-metalation (DoM). This technique involves the use of a directing group that facilitates the deprotonation of the adjacent ortho position by a strong base, such as an organolithium reagent. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, like N-bromosuccinimide (NBS), to install the bromine atom with high precision. For instance, the use of a Turbo-Grignard reagent like TMPMgCl·LiCl in THF at low temperatures (−50°C to −10°C) can be employed for the magnesiation of methyl 6-methylpicolinate, followed by quenching with bromine.

The following table summarizes various methodologies for the regioselective bromination of 6-methylpicolinate and related pyridine derivatives:

| Method | Substrate | Brominating Agent | Solvent/Conditions | Position of Bromination | Yield |

|---|---|---|---|---|---|

| Electrophilic Bromination | Methyl 6-methylpicolinate | Br₂ | Water/THF, 0-25°C | 4 | Not specified |

| Directed ortho-Metalation | Methyl 6-methylpicolinate | 1. TMPMgCl·LiCl 2. Br₂ | THF, -50°C to -10°C | 4 | Not specified |

| Electrochemical Bromination | Pyridine derivatives with directing groups | Bromide salts | Room temperature | meta-position | 28-95% |

Once the precursor, methyl 4-bromo-6-methylpicolinate, is synthesized, it can be converted to the final product, this compound, through amidation. This is a standard transformation that can be achieved by reacting the methyl ester with ammonia or an appropriate amine.

Stereochemical Considerations in Derivative Synthesis

The synthesis of chiral derivatives of this compound introduces the challenge of controlling stereochemistry. While the parent molecule is achiral, the introduction of a chiral center, for instance, by substitution at the methyl group or by introducing a chiral N-substituent on the amide, requires stereoselective synthetic methods. google.com

The asymmetric synthesis of such derivatives can be approached in several ways:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the picolinamide scaffold to direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes with chiral ligands, can be employed to catalyze reactions that introduce a stereocenter with high enantioselectivity. For example, rhodium-catalyzed asymmetric carbometalation has been used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors. nih.gov

Synthesis from Chiral Building Blocks: A chiral fragment can be prepared separately and then incorporated into the final molecule. For instance, a chiral amine could be used in the amidation of 4-bromo-6-methylpicolinic acid or its ester to produce a chiral picolinamide derivative.

The industrial-scale synthesis of chiral picolinamides often presents challenges in controlling both the absolute and relative stereochemistry of the product and its intermediates. google.com Therefore, the development of operationally simple and efficient stereoselective synthetic routes is an active area of research.

Chemical Reactivity and Transformative Reactions of 4 Bromo 6 Methylpicolinamide

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-bromo-6-methylpicolinamide serves as an excellent substrate for these transformations. researchgate.netresearchgate.net The presence of the bromine atom on the electron-deficient pyridine (B92270) ring facilitates oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govyonedalabs.com this compound can be effectively coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring. mdpi.comresearchgate.net

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

Key to the success of this reaction is the choice of catalyst, base, and solvent. A variety of palladium catalysts, such as Pd(PPh₃)₄ and those generated in situ from a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand (e.g., Xantphos), have been employed. mdpi.comnih.gov The base, typically an inorganic carbonate or phosphate (B84403) like K₂CO₃ or K₃PO₄, is essential for the transmetalation step. researchgate.netmdpi.com Common solvents include ethereal solvents like dioxane and THF, as well as polar aprotic solvents like DMF. yonedalabs.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogues This table is for illustrative purposes and may not represent reactions with this compound itself.

| Organoboron Reagent | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 |

| 4-Methoxyphenylboronic acid | Pd-complex 7 | KOH | Water | 4-Acetyl-4'-methoxybiphenyl | 95 |

Data sourced from various studies on related bromo-substituted heterocycles. nih.govmdpi.comarkat-usa.org

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netorganic-chemistry.org This reaction is a powerful method for synthesizing arylamines, which are prevalent in many biologically active compounds. This compound can undergo Buchwald-Hartwig amination to introduce a wide range of primary and secondary amines at the 4-position.

The general reaction is depicted below:

Scheme 2: General Buchwald-Hartwig amination of this compound.

The catalytic system for Buchwald-Hartwig amination typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky electron-rich phosphine ligand, like Xantphos or Josiphos. snnu.edu.cnbeilstein-journals.org A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle. beilstein-journals.org

Table 2: Conditions for Buchwald-Hartwig Amination of Related Bromo-Substituted Heterocycles This table is for illustrative purposes and may not represent reactions with this compound itself.

| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylmethanamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| Various primary amines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

Data compiled from studies on N-substituted 4-bromo-7-azaindoles and other related compounds. snnu.edu.cnbeilstein-journals.org

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom of this compound can participate in other palladium-catalyzed transformations, such as Sonogashira, Heck, and Stille couplings. researchgate.netlibretexts.org These reactions allow for the introduction of alkynyl, alkenyl, and organotin groups, respectively, further expanding the synthetic utility of this building block. researchgate.netlibretexts.org For instance, the Sonogashira coupling would involve reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing picolinamide (B142947) group, makes the 4-position susceptible to nucleophilic attack. bits-pilani.ac.in This allows for the displacement of the bromide, a good leaving group, by various nucleophiles. bits-pilani.ac.in

Substitution of Bromine with Various Nucleophiles

This compound can react with a range of nucleophiles, including alkoxides, thiolates, and amines, to yield the corresponding substituted products. ossila.com These reactions often require elevated temperatures and may be facilitated by a base. beilstein-journals.org

A notable example is the reaction with phenols to form aryloxy-picolinamides. For instance, the synthesis of Regorafenib, a multikinase inhibitor, involves the coupling of 4-chloro-N-methylpicolinamide with 4-amino-3-fluorophenol, a reaction analogous to what could be expected with the bromo derivative. chemicalbook.com

Table 3: Examples of Nucleophilic Aromatic Substitution on Related Halogenated Pyridines This table is for illustrative purposes and may not represent reactions with this compound itself.

| Nucleophile | Substrate | Conditions | Product |

|---|---|---|---|

| 4-Amino-3-fluorophenol | 4-Chloro-N-methylpicolinamide | Base, heat | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide |

| Various amines | 4-Bromo-7-azaindole | High temperature | 4-Amino-7-azaindole derivatives |

Information gathered from syntheses of related compounds. chemicalbook.combeilstein-journals.orgossila.com

Reactivity of the Amide Moiety

The amide group in this compound also possesses its own reactivity. nih.gov While generally stable, the amide bond can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-6-methylpicolinic acid. Furthermore, the amide nitrogen can be deprotonated with a strong base, and the resulting anion can participate in further reactions. The amide can also be reduced to an amine using powerful reducing agents like lithium aluminum hydride.

Functional Group Interconversions

Functional group interconversions are fundamental in synthetic chemistry, allowing for the transformation of one functional group into another. In the context of this compound, these reactions primarily involve the amide functionality, as it is the most versatile group for such transformations on the side chain.

An analysis of the molecular structure of this compound reveals the absence of an ester group. The compound is a picolinamide, which is a derivative of picolinic acid featuring a primary carboxamide group (-CONH₂) attached to the C2 position of the pyridine ring. Consequently, reduction reactions of ester groups are not applicable to this specific compound. Transformations of the existing amide group are the relevant reactions for this class of functional group interconversion.

The amide group of this compound is a versatile functional handle that can be converted into several other functionalities, including amines, carboxylic acids, and nitriles. These transformations are crucial for modifying the compound's structure for various applications.

Reduction to Amines

A significant transformation of the picolinamide group is its reduction to the corresponding aminomethylpyridine. Research has demonstrated a facile and high-yielding procedure for the reductive cleavage of picolinic amides to their parent amines using zinc in aqueous hydrochloric acid at room temperature. cam.ac.uk This method is noted for its mild conditions and tolerance for a wide array of functional groups, which is particularly relevant for a substituted molecule like this compound, as the aryl bromide moiety is expected to be tolerated. cam.ac.uk

The general transformation is as follows: this compound → (4-Bromo-6-methylpyridin-2-yl)methanamine

| Reagents | Conditions | Product | Key Features |

| Zinc (excess), aq. HCl | Room Temperature | (4-Bromo-6-methylpyridin-2-yl)methanamine | Mild conditions, broad functional group tolerance (including aryl halides). cam.ac.uk |

Hydrolysis to Carboxylic Acids

The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Bromo-6-methylpicolinic acid. This is a standard transformation for amides. While specific documented conditions for this exact substrate are sparse in readily available literature, patents describing related picolinamide compounds frequently mention hydrolysis as a potential synthetic step to access the parent carboxylic acid. google.com

The general transformation is as follows: this compound → 4-Bromo-6-methylpicolinic acid

| Reagents | Conditions | Product |

| Acid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH) in water | Heat | 4-Bromo-6-methylpicolinic acid |

Dehydration to Nitriles

The primary amide of this compound can be dehydrated to form the corresponding nitrile, 4-Bromo-6-methylpicolinonitrile. This reaction is typically achieved using strong dehydrating agents. For instance, in the synthesis of the drug Loratadine, a related N-substituted picolinamide was treated with phosphorus oxychloride (POCl₃) to restore the nitrile functionality, demonstrating the feasibility of this transformation within the picolinamide scaffold. pharmablock.com

The general transformation is as follows: this compound → 4-Bromo-6-methylpicolinonitrile

| Reagents | Conditions | Product |

| POCl₃, P₂O₅, or SOCl₂ | Heat, often in the presence of a base like pyridine | 4-Bromo-6-methylpicolinonitrile |

Other Transformations

The picolinamide moiety can also participate in more complex, metal-catalyzed reactions. For example, a method for the cleavage of the picolinamide directing group involves its activation with a Boc group, followed by a nickel-catalyzed reaction with ethanol (B145695) to yield N-Boc protected amines. acs.org In another palladium-catalyzed cascade reaction, picolinamide can react with aldehydes to form 4,5-disubstituted 2-(pyridin-2-yl)oxazoles, showcasing the amide's ability to participate in cyclization reactions. rsc.org These advanced methods highlight the extensive reactivity of the picolinamide functional group beyond simple interconversions. acs.orgrsc.org

Structural Modification and Derivative Synthesis Strategies

Design Principles for Picolinamide (B142947) Derivatives in Research

The design of picolinamide derivatives is guided by established structure-activity relationships (SAR) and the desire to modulate physicochemical properties. Key positions on the 4-bromo-6-methylpicolinamide molecule, including the C-6 methyl group, the amide nitrogen, and the C-4 bromo position, serve as primary points for structural modification.

Modification of the Methyl Group at C-6 Position

The methyl group at the C-6 position of the picolinamide core has been a target for modification to enhance the potency and properties of resulting derivatives. Research has shown that substitution at this position can significantly influence the biological activity of the compounds. For instance, in the development of inhibitors for certain enzymes, the presence of a methyl group at the 6-position of the picolinamide core was found to improve potency compared to unsubstituted analogs. nih.govacs.org However, there is a limit to the modifications tolerated at this position. For example, replacing the 6-methyl group with a difluoromethyl group led to a notable decrease in potency in one study, indicating that the size and electronic properties of the substituent at this position are critical. nih.govacs.org

Diversification of the Amide Nitrogen Substituent

The substituent on the amide nitrogen of picolinamides plays a crucial role in determining the compound's properties and reactivity. fiveable.me By introducing various alkyl, aryl, or other functional groups at this position, researchers can fine-tune characteristics such as basicity, susceptibility to hydrolysis, and intermolecular interactions. fiveable.me This diversification is a common strategy in the synthesis of complex organic molecules, including pharmaceuticals. fiveable.me The nature of the N-substituent can introduce steric hindrance, which may affect the rate and selectivity of reactions involving the amide. fiveable.me For instance, N-substituted amides are utilized as building blocks for creating a wide array of molecular structures with tailored properties. fiveable.me

Exploration of Substituents on the Brominated Position

The bromine atom at the C-4 position of the picolinamide ring is a versatile handle for a variety of chemical transformations, making it a key site for introducing structural diversity. This position is amenable to substitution reactions where the bromine can be replaced by various nucleophiles. Furthermore, the bromo-substituent facilitates participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or vinyl groups. nih.govresearchgate.net This strategic replacement of the bromine atom is a powerful tool for creating a library of derivatives with modified electronic and steric properties, which is essential for exploring structure-activity relationships. The ability to perform these modifications underscores the importance of the brominated position in the design and synthesis of novel picolinamide-based compounds. rsc.org

Synthesis of Advanced Picolinamide Derivatives

Building upon the fundamental design principles, the synthesis of advanced picolinamide derivatives often involves the incorporation of other heterocyclic systems or functional groups to create hybrid molecules with potentially enhanced or novel biological activities.

Hybridization with Thiazole (B1198619) and Thiadiazole Backbones

The hybridization of picolinamides with thiazole and thiadiazole moieties has emerged as a promising strategy in medicinal chemistry. nih.govnih.gov This approach involves chemically linking the picolinamide scaffold to these five-membered heterocyclic rings, which are known to be present in many biologically active compounds. The resulting hybrid molecules are investigated for a range of potential therapeutic applications. For example, series of picolinamides have been hybridized with thiazoles and evaluated as potential mGluR5 antagonists. nih.gov Similarly, the incorporation of a 1,3,4-thiadiazole (B1197879) ring system has been explored in the design of new anticancer agents. mdpi.com The synthesis of these hybrids often involves multi-step reaction sequences, starting from appropriately substituted picolinic acids and the respective thiazole or thiadiazole precursors. nih.govnih.gov

Table 1: Examples of Picolinamide-Thiazole/Thiadiazole Hybrids

| Compound Class | Synthetic Approach | Potential Application |

|---|---|---|

| Picolinamide-Thiazole Hybrids | Coupling of picolinic acid with aminothiazole derivatives | mGluR5 Antagonists nih.gov |

| Picolinamide-Thiadiazole Hybrids | Reaction of chloroacetylated picolinamides with thiadiazole thiols | Anticancer Agents mdpi.com |

Incorporation of Sulfonylurea Units

The incorporation of sulfonylurea moieties into the picolinamide structure represents another avenue for creating novel derivatives with potential biological applications. Sulfonylureas are a well-established class of compounds, notably used as oral hypoglycemic agents. vjst.vn The synthesis of picolinamide-sulfonylurea hybrids typically involves the reaction of a sulfonamide derivative with an isocyanate or a related precursor in the presence of a base. vjst.vn This modular synthetic approach allows for the combination of the structural features of both picolinamides and sulfonylureas, aiming to generate new chemical entities with unique properties. The general synthetic strategy for sulfonylureas, which can be adapted for these hybrids, involves the treatment of a sulfonamide with an appropriate isocyanate. vjst.vn

Impact of Structural Modifications on Chemical Behavior

The bromine atom at the C4-position is a key functional handle that dictates a significant portion of the compound's chemical reactivity. As a halogen, it serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions, although the electron-donating nature of the methyl group and the ring nitrogen can influence the reaction's feasibility. masterorganicchemistry.com More significantly, the bromine atom makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. mt.com The Suzuki-Miyaura reaction, in particular, allows for the formation of new carbon-carbon bonds by coupling with a wide range of organoboron reagents. wikipedia.org This versatility enables the introduction of diverse aryl, heteroaryl, and alkyl groups at this position, forming the basis for the synthesis of many derivatives. The reactivity of the halide in such couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.org

The picolinamide moiety itself is a crucial directing group in various C-H activation reactions. nih.govresearchgate.net The nitrogen of the pyridine (B92270) ring and the amide's carbonyl oxygen can act as a bidentate ligand, coordinating to a transition metal catalyst and directing the functionalization to a specific C-H bond. nih.gov The integration of bulky scaffolds like pyrrolopyridine-pyridone or pyrazolo-pyrazine would introduce significant steric hindrance, which could alter or even inhibit this directing group capability.

The table below summarizes the influence of key structural features on the chemical behavior of this compound and its derivatives.

| Structural Feature | Influence on Chemical Behavior |

| 4-Bromo Substituent | - Enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). wikipedia.orgresearchgate.net- Acts as a leaving group in nucleophilic aromatic substitution reactions. masterorganicchemistry.comsmolecule.com |

| 6-Methyl Substituent | - Exerts a weak electron-donating inductive effect, modulating ring electronics. - Introduces steric hindrance near the pyridine nitrogen, potentially influencing metal coordination and reaction rates at adjacent positions. nih.gov |

| Picolinamide Group | - Functions as a directing group in metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net |

| Integrated Heterocyclic Scaffolds | - Introduces significant steric bulk, potentially altering the directing group ability of the picolinamide. - Modifies the overall electronic properties, solubility, and potential for intermolecular interactions of the molecule. |

Applications of 4 Bromo 6 Methylpicolinamide in Chemical Research

Role as a Synthetic Building Block

The strategic placement of the bromine atom and the amide functional group on the pyridine (B92270) ring renders 4-Bromo-6-methylpicolinamide a highly useful precursor and intermediate in the synthesis of more complex molecules.

Precursor in Complex Organic Molecule Synthesis

As a synthetic precursor, this compound offers a reactive handle for the construction of intricate molecular architectures. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of various aryl and vinyl substituents. This capability is instrumental in building diverse chemical libraries for screening in drug discovery and materials science. The picolinamide (B142947) framework itself is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 4-position provides a pathway to novel compounds with tailored properties.

Intermediate in Agrochemical and Pharmaceutical Research

The utility of this compound as an intermediate is well-documented in both agrochemical and pharmaceutical research. smolecule.com Its derivatives have shown potential biological activities, including antimicrobial and antitumor properties. smolecule.com

In pharmaceutical research, a notable application is in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov A series of 4-(5-membered)heteroarylether-6-methylpicolinamide derivatives have been synthesized and evaluated, highlighting the significance of the 6-methylpicolinamide core for achieving desired pharmacological activity. nih.gov The synthesis of these potential therapeutic agents often involves the substitution of the bromine atom in a precursor molecule, demonstrating the crucial role of halogenated picolinamides in medicinal chemistry.

While specific, publicly available research on its direct application in agrochemical synthesis is limited, the general importance of halogenated pyridine derivatives as intermediates in this field is well-established.

Ligand in Coordination Chemistry Studies

The picolinamide moiety of this compound contains nitrogen and oxygen donor atoms, making it an effective ligand for coordinating with metal ions. This property opens up avenues for its use in the field of coordination chemistry.

Metal Complex Formation and Characterization

Picolinamide and its derivatives are known to form stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the amide group can chelate to a metal center, forming a stable five-membered ring. While specific studies on the metal complexes of this compound are not extensively reported in the available literature, the coordination behavior of the parent picolinamide structure is well-understood. The formation of such complexes can be characterized by various spectroscopic techniques, including infrared (IR) and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine the precise coordination geometry.

Potential in Catalysis

Metal complexes derived from picolinamide-based ligands have shown potential in various catalytic applications. The electronic and steric properties of the ligand can be fine-tuned by substituents on the pyridine ring, which in turn influences the catalytic activity of the metal center. Although specific catalytic applications of this compound complexes have not been detailed in the reviewed literature, the structural features of the molecule suggest potential for its metal complexes to be explored as catalysts in organic transformations.

Advanced Spectroscopic and Analytical Methodologies for Characterization

The unambiguous characterization of this compound and its derivatives is crucial for its application in research and synthesis. A combination of modern spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure. In the ¹H NMR spectrum, characteristic signals for the aromatic protons on the pyridine ring and the methyl and amide protons would be expected. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present. Key vibrational frequencies would include the N-H and C=O stretching of the amide group, and the C-Br stretching frequency.

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the elemental composition.

For purity assessment and separation from reaction mixtures, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are routinely used.

Interactive Data Table: Spectroscopic Data for a Related Compound (Methyl 4-bromo-6-methylpicolinate)

| Spectroscopic Technique | Characteristic Data for Methyl 4-bromo-6-methylpicolinate |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and ester methyl protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Carbonyl (C=O) stretch of the ester group, C-Br stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each unique proton in the molecule. The methyl group protons would likely appear as a singlet in the upfield region of the spectrum. The two protons on the pyridine ring are in different chemical environments and would appear as two separate signals in the aromatic region. Their splitting patterns would be indicative of their positions relative to each other. The protons of the primary amide group (-CONH₂) may appear as one or two broad signals.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. This allows for the confirmation of the total number of carbons and provides insight into their hybridization and electronic environment. The positions of the bromine, methyl, and amide substituents on the pyridine ring can be definitively assigned by analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C spectra, often aided by two-dimensional NMR techniques like COSY and HMBC which reveal proton-proton and proton-carbon connectivities, respectively. While specific experimental data for this compound is not publicly available, a predicted spectrum can be inferred from analyses of similar structures such as bromo-substituted pyridines. mdpi.comsemanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Amide Protons | 7.5 - 8.5 | Broad Singlet | -CONH₂ |

| Aromatic Proton | ~8.0 | Singlet | H-5 |

| Aromatic Proton | ~7.8 | Singlet | H-3 |

| Methyl Protons | ~2.6 | Singlet | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ ppm) | Assignment | |

| Carbonyl Carbon | ~165 | C=O | |

| Aromatic Carbon | ~158 | C-6 | |

| Aromatic Carbon | ~150 | C-2 | |

| Aromatic Carbon | ~140 | C-4 | |

| Aromatic Carbon | ~128 | C-5 | |

| Aromatic Carbon | ~125 | C-3 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, its primary use is to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. libretexts.org

The molecular formula of this compound is C₇H₇BrN₂O. The presence of bromine is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. miamioh.edu Consequently, the molecular ion (M⁺) peak would appear as a characteristic pair of signals (an M peak and an M+2 peak) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.eduresearchgate.net

Electron ionization (EI) is a common method that causes the molecular ion to break apart into smaller, charged fragments. uni-saarland.de The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. chemguide.co.uk Plausible fragmentation pathways for this compound would include the loss of the amide group, the bromine atom, or the methyl group. The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the spectrum. youtube.com

Table 2: Predicted Mass Spectrometry Data for this compound (C₇H₇BrN₂O)

| m/z (predicted) | Ion/Fragment | Notes |

|---|---|---|

| 216 / 218 | [C₇H₇BrN₂O]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine. |

| 201 / 203 | [M - CH₃]⁺ | Loss of the methyl group. |

| 172 / 174 | [M - CONH₂]⁺ | Loss of the primary amide group via alpha-cleavage. |

| 137 | [M - Br]⁺ | Loss of the bromine atom. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline form. This technique provides precise coordinates of every atom, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal would allow for its analysis by X-ray diffraction. The resulting data would confirm the connectivity of the atoms and the geometry of the pyridine ring, which is expected to be largely planar. It would also reveal the precise conformation of the picolinamide side chain relative to the ring.

Furthermore, crystallographic analysis provides invaluable insight into intermolecular interactions that govern the packing of molecules in the crystal lattice. These can include hydrogen bonds involving the amide N-H and C=O groups, as well as potential halogen bonding involving the bromine atom. This information is critical for understanding the solid-state properties of the material. While a crystal structure for this specific compound is not publicly documented, the table below outlines the typical data that would be obtained from such an analysis.

Table 3: Typical Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |

| Bond Lengths & Angles | The exact distances between bonded atoms and the angles they form. |

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used in the analysis of pharmaceutical intermediates and related compounds. nih.gov

These methods are primarily used to determine the purity of a synthesized batch of this compound, separating it from any unreacted starting materials, by-products, or degradation products. waters.com A common approach is reversed-phase HPLC, where the compound is passed through a column containing a nonpolar stationary phase (like C18). ajrconline.org A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds. helixchrom.com The composition of the mobile phase can be varied over time (gradient elution) to achieve optimal separation of compounds with different polarities.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ajrconline.org As compounds elute from the column, they are ionized and analyzed by the mass spectrometer, which allows for the identification of impurities based on their mass-to-charge ratio.

UPLC is a more recent advancement that uses smaller particle sizes in the column packing, enabling higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.com This high-throughput capability is particularly valuable in research and development settings for rapid purity checks and method development. waters.com

Table 4: Exemplary Chromatographic Conditions for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Technique | HPLC / UPLC |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid (for MS compatibility) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 5-10 minutes) |

| Flow Rate | 0.2 - 0.6 mL/min (for UPLC) |

| Detection | UV (e.g., at 254 nm) and/or Mass Spectrometry (MS) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-6-methylpicolinic acid |

| Methyl 4-bromo-6-methylpicolinate |

| Ethyl 4-bromo-6-methylpicolinate |

Advanced Research and Theoretical Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the intrinsic properties of 4-bromo-6-methylpicolinamide at the atomic level. These in silico approaches allow researchers to predict its behavior in various chemical environments, complementing and guiding laboratory experiments.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound are not extensively documented in public literature, research on analogous picolinamide-containing structures provides a framework for understanding its potential interactions.

For instance, docking studies on sorafenib (B1663141) analogs, which feature a picolinamide (B142947) core, have been performed to understand their binding modes within the active sites of protein kinases like VEGFR2. nih.gov In these studies, the picolinamide's amide group often forms crucial hydrogen bonds with key amino acid residues, such as CYS919. nih.gov Similarly, studies on ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChR) show that the picolinamide scaffold can position functional groups to interact with aromatic cages formed by tryptophan and tyrosine residues in the receptor's binding site. nih.gov

For this compound, a hypothetical docking study would assess how the molecule fits into a target protein's binding pocket. The key interacting elements would likely be:

The Amide Group: Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

The Pyridine (B92270) Ring Nitrogen: A potential hydrogen bond acceptor.

The Bromo Group: Can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

The Methyl Group: Can form van der Waals interactions and influence the molecule's orientation due to steric effects.

These interactions are summarized in the table below.

| Functional Group | Potential Interaction Type | Role in Ligand-Target Binding |

| Amide (N-H) | Hydrogen Bond Donor | Anchoring the ligand within the binding site. |

| Amide (C=O) | Hydrogen Bond Acceptor | Forming specific contacts with protein residues. |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Orienting the pyridine ring within the pocket. |

| Bromine Atom | Halogen Bonding | Providing additional binding affinity and specificity. |

| Methyl Group | Van der Waals / Steric | Influencing conformational preference and fit. |

Such studies are critical for structure-activity relationship (SAR) analyses, guiding the design of more potent and selective molecules for therapeutic or agrochemical applications.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can determine properties such as electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps, which are fundamental to understanding a molecule's reactivity.

For this compound, DFT calculations would reveal the influence of its substituents on the pyridine ring.

The Bromo Group: As an electron-withdrawing group (via induction) and a weak deactivator, it lowers the energy of the molecular orbitals.

The Methyl Group: As an electron-donating group, it increases the electron density on the ring.

The Picolinamide Group: An electron-withdrawing group that significantly influences the electronic properties of the ring.

DFT calculations on related structures, such as 4-methylpicolinamide, have been used to understand reactivity in palladium-catalyzed C-H activation reactions. ucl.ac.uk These studies show that the electronic nature of substituents directly impacts the feasibility of certain reaction pathways. ucl.ac.uk Theoretical studies on other bromo-substituted aromatic compounds confirm that the bromine atom can influence reactivity by modulating electron density and stabilizing transition states. scirp.org

The key outputs of a DFT analysis for this compound are presented in the table below.

| Calculated Property | Information Provided | Significance for this compound |

| Electrostatic Potential Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Identifies likely sites for electrophilic or nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher reactivity. eurjchem.com |

| Mulliken Atomic Charges | Calculates the partial charge on each atom in the molecule. | Quantifies the electron-withdrawing/donating effects of substituents. mdpi.com |

| Fukui Functions | Predicts which atoms are most susceptible to nucleophilic or electrophilic attack. | Offers a more nuanced prediction of local reactivity. mdpi.com |

These calculations provide a theoretical foundation for predicting how the molecule will behave in chemical reactions.

Building on DFT calculations, computational models can predict the reactivity and regioselectivity of reactions involving this compound. The electronic and steric factors quantified by DFT are used to evaluate the activation energies for different potential reaction pathways.

In the context of cross-coupling reactions, for example, the bromine atom at the C4 position is a prime site for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies can predict the relative ease of this substitution compared to potential C-H activation at other positions on the ring.

Research on the Pd-catalyzed arylation of 4-methylpicolinamide demonstrated that DFT calculations could successfully predict selectivity. ucl.ac.uk The model evaluated the energetics of different C-H activation pathways, revealing that steric hindrance from the directing amide group and the methyl group plays a crucial role in determining which site is functionalized. ucl.ac.uk For this compound, a similar approach could predict whether a reaction is more likely to occur at the C-Br bond or a C-H bond, and under which conditions.

Factors influencing predicted reactivity and selectivity include:

Steric Hindrance: The methyl group at C6 and the picolinamide at C2 sterically shield adjacent positions, potentially directing reactions to the less hindered C3 and C5 positions.

Electronic Effects: The electron-withdrawing nature of the bromine and picolinamide groups deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Catalyst/Reagent Choice: The nature of the catalyst and reagents can be modeled to see how they interact with the substrate, favoring one reaction pathway over another.

Mechanistic Investigations of Reactions Involving this compound

Investigating reaction mechanisms is essential for optimizing reaction conditions, improving yields, and controlling product formation. Theoretical studies are invaluable for mapping out complex reaction pathways and identifying key intermediates and transition states that are often difficult to observe experimentally.

Elucidating a reaction pathway involves identifying all elementary steps, from reactants to products, including any intermediates. For this compound, this is particularly relevant for understanding its synthesis and subsequent functionalization.

A relevant example is the synthesis of N-(4-bromophenyl)-6-methylpicolinamide, a structural isomer. Its synthesis involves the amidation of methyl 6-methylpicolinate with 4-bromoaniline, using a strong base like lithium hexamethyldisilazide (LiHMDS). acs.orgsemanticscholar.org This transition-metal-free reaction proceeds via a nucleophilic acyl substitution mechanism. The subsequent functionalization of this molecule via a Buchwald-Hartwig C-N cross-coupling reaction to replace the bromine atom has also been studied. acs.org The reaction pathway involves an oxidative addition, transmetalation, and reductive elimination cycle catalyzed by a palladium complex.

For this compound itself, a key reaction would be its functionalization via the bromo group. A hypothetical reaction pathway for a Suzuki coupling is outlined below.

| Step | Description | Key Species |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | Pd(0) complex, Ar-Pd(II)-Br intermediate |

| 2. Transmetalation | The organic group from a boronic acid (or ester) is transferred to the palladium center, displacing the bromide. | Ar-Pd(II)-Br, Organoboron reagent, Base |

| 3. Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. | Ar-Pd(II)-Ar', Product, Pd(0) |

Computational modeling of this pathway would involve calculating the energy of each intermediate and transition state to confirm the feasibility of the proposed mechanism.

Transition state analysis involves the characterization of the highest energy point along a reaction coordinate. The structure and energy of the transition state determine the activation energy and, therefore, the rate of a reaction.

In the Pd-catalyzed C-H arylation of the related 4-methylpicolinamide, DFT calculations were used to analyze the transition state of the C-H activation step. ucl.ac.uk The study found that the reaction proceeds through a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken and a new C-Pd bond is formed in a single step involving the substrate, the catalyst, and a carbonate base. ucl.ac.uk The geometry of this six-membered transition state was optimized, and its energy was calculated to understand the reaction's kinetics.

For reactions involving this compound, transition state analysis could be used to:

Compare Reaction Rates: By calculating the activation energies for competing pathways (e.g., substitution at C4 vs. C-H activation at C5), one could predict the major product under given conditions.

Understand Substituent Effects: Analyze how the electronic properties of the bromo and methyl groups stabilize or destabilize the transition state, thereby affecting the reaction rate. For example, the electron-withdrawing nature of the bromine atom could influence the energetics of the oxidative addition step in a cross-coupling reaction.

Rationalize Catalyst Performance: Model the interaction of different ligands on the metal catalyst within the transition state structure to explain or predict catalyst efficiency and selectivity.

This level of detailed analysis is crucial for the rational design of new synthetic methodologies and for fine-tuning reaction conditions to achieve desired chemical transformations.

Pharmacological and Biological Research Applications Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. By systematically modifying different parts of a lead compound, researchers can identify key functional groups and structural features that are essential for its desired pharmacological effect.

The 6-methylpicolinamide core is a key pharmacophore in a series of compounds identified as allosteric modulators of various receptors. Research has extensively focused on modifications at the 4-position of the picolinamide (B142947) ring to understand its impact on potency and selectivity. While direct SAR data for 4-Bromo-6-methylpicolinamide is not extensively published, the effects of a bromo-substituent can be inferred from studies on analogous compounds where the 4-position is substituted with various functional groups, including other halogens and alkoxy groups.

In the context of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) negative allosteric modulators (NAMs), the 4-position of the 6-methylpicolinamide scaffold is a critical determinant of activity. Studies on a series of 4-alkoxy-6-methylpicolinamide analogs have demonstrated that the nature of the substituent at this position significantly influences the compound's potency. For instance, replacing a metabolically liable pyrimidine moiety with smaller, saturated ether head groups at the 4-position was found to be well-tolerated, maintaining good functional potency. nih.gov

The following table presents SAR data for a series of 4-substituted-6-methylpicolinamide analogs as mGluR5 NAMs, which helps to contextualize the potential activity of a 4-bromo substitution.

| Compound ID | R Group (at position 4) | Amide Tail | IC50 (µM) for hmGluR5 |

| 11 | -OCH3 | 4-Methylthiazole | 7.2 |

| 15Aa | -OCH2CH3 | 4-Methylthiazole | 2.1 |

| 15Ab | -OCH(CH3)2 | 4-Methylthiazole | 0.89 |

| 15Ac | -OCH2CH2CH3 | 4-Methylthiazole | 1.1 |

| 15Ad | -OC(CH3)3 | 4-Methylthiazole | 0.98 |

| 15Ca | -OCH2CH3 | 5-Fluoropyridine | 0.25 |

| 15Cb | -OCH(CH3)2 | 5-Fluoropyridine | 0.087 |

| 15Cc | -OCH2CH2CH3 | 5-Fluoropyridine | 0.13 |

| 15Cd | -OC(CH3)3 | 5-Fluoropyridine | 0.12 |

Data compiled from studies on mGluR5 NAMs. nih.gov

Lead optimization is an iterative process in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing its undesirable ones. The 4-alkoxy-6-methylpicolinamide series serves as an excellent example of this principle. The initial lead compound in this series, VU0424238 (auglurant), was a clinical candidate that unfortunately failed in non-human primate toxicology studies due to the formation of a species-specific metabolite. nih.gov This necessitated a chemical optimization effort to address this metabolic liability. nih.gov

The key optimization strategy involved identifying the minimum pharmacophore required for activity and then modifying the metabolically unstable part of the molecule. nih.gov Researchers truncated the lead compound and found that a simple methyl ether at the 4-position retained weak mGluR5 NAM activity, establishing it as a new lead for further exploration. nih.gov Subsequent optimization focused on replacing the pyrimidine head group with a variety of saturated ether head groups. This approach successfully ablated the undesired metabolism by aldehyde oxidase (AO). nih.govnih.gov

A crucial aspect of this optimization was the use of matrix and iterative libraries, which allowed for the rapid evaluation of multiple domains of the allosteric ligand. nih.govnih.gov This strategy enabled a systematic exploration of the SAR and led to the identification of compounds with improved metabolic stability, good functional potency, and high central nervous system (CNS) penetration. nih.govnih.gov The principles applied in the optimization of these 4-alkoxy analogs would be directly applicable to a lead compound like this compound, where further modifications could be made to improve its pharmacokinetic and pharmacodynamic profile.

Investigation of Molecular Targets and Pathways

The biological effects of a compound are mediated through its interaction with specific molecular targets. For this compound and its analogs, research has primarily focused on their ability to modulate the activity of receptors and enzymes involved in key signaling pathways.

While the primary focus of research on the 4-substituted-6-methylpicolinamide scaffold has been on receptor modulation, the picolinamide core is also present in molecules that have been investigated as enzyme inhibitors.

Kinases: Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The picolinamide scaffold has been incorporated into compounds designed as kinase inhibitors. For example, certain picolinamide derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in angiogenesis. nih.govscispace.com In these studies, modifications to the picolinamide structure were shown to significantly impact their inhibitory potency against VEGFR-2. nih.govscispace.com Although this compound itself has not been specifically reported as a kinase inhibitor, its potential to inhibit various kinases could be assessed through standard kinase screening assays, where its activity would be tested against a panel of known kinases. nih.govreactionbiology.com

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that catabolizes the essential amino acid tryptophan and is a key target in cancer immunotherapy due to its role in mediating immune suppression. ebi.ac.uknih.gov The development of small molecule inhibitors of IDO1 is an active area of research. nih.govresearchgate.net Screening of compound libraries is a common strategy to identify novel IDO1 inhibitors. nih.gov A compound like this compound could be included in such screening campaigns to determine if it possesses any inhibitory activity against IDO1. Cell-based functional assays are typically used to assess a compound's ability to inhibit IDO1 activity within a cellular context. nih.gov

The most well-documented biological application of the 4-substituted-6-methylpicolinamide scaffold is in the modulation of neurotransmitter receptors, particularly the metabotropic glutamate receptor subtype 5 (mGluR5).

mGluR5: mGluR5 is a G protein-coupled receptor that is widely expressed in the CNS and is involved in modulating synaptic plasticity and neuronal excitability. Allosteric modulation of mGluR5 has emerged as a promising therapeutic strategy for a variety of CNS disorders. The 4-alkoxy-6-methylpicolinamide series of compounds have been extensively studied as potent and selective negative allosteric modulators (NAMs) of mGluR5. nih.govnih.gov These NAMs bind to a site on the receptor that is distinct from the glutamate binding site and inhibit the receptor's response to glutamate. The SAR studies discussed previously highlight how modifications at the 4-position of the 6-methylpicolinamide core are critical for optimizing the potency and drug-like properties of these mGluR5 NAMs. nih.gov

The following table shows the activity of selected 4-alkoxy-6-methylpicolinamide analogs at the human mGluR5.

| Compound ID | R Group (at position 4) | Amide Tail | hmGluR5 IC50 (µM) | % Glu Min |

| 15Cb | -OCH(CH3)2 | 5-Fluoropyridine | 0.087 | 1.1 |

| 15Cc | -OCH2CH2CH3 | 5-Fluoropyridine | 0.13 | 4.8 |

| 15Cd | -OC(CH3)3 | 5-Fluoropyridine | 0.12 | 1.8 |

| 15Cg | Tetrahydrofuran-3-yloxy | 5-Fluoropyridine | 0.038 | 2.0 |

| 15Ci | Tetrahydropyran-4-yloxy | 5-Fluoropyridine | 0.031 | 5.8 |

% Glu Min is a measure of the efficacy of the NAM to reduce an EC80 concentration of glutamate. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): While less explored for this specific scaffold, picolinamide derivatives have also been investigated for their activity at other receptors, such as nAChRs. The structural similarity of the pyridine (B92270) ring to the nicotinic pharmacophore suggests that compounds like this compound could potentially interact with these receptors. However, dedicated studies would be required to confirm any such activity.

The journey of a drug molecule in the body involves interactions with various biological macromolecules, most notably plasma proteins. These interactions can significantly influence the drug's pharmacokinetic properties, such as its distribution, metabolism, and excretion.

The binding of small molecules to plasma proteins, such as human serum albumin (HSA), is a critical parameter that is assessed during drug development. nih.govmdpi.commdpi.com High plasma protein binding can limit the amount of free drug available to reach its target, potentially reducing its efficacy. Conversely, protein binding can also serve as a reservoir for the drug, prolonging its duration of action. The interaction of a compound like this compound with plasma proteins can be studied using techniques such as fluorescence spectroscopy, which can provide information on binding constants and the nature of the interaction. nih.govmdpi.com While specific data for this compound is not available, it is a standard practice in preclinical development to characterize the plasma protein binding of any promising lead compound.

Cellular Mechanism Research (e.g., Apoptosis, Cell Cycle Modulation)

Extensive searches of scientific literature and research databases did not yield specific studies investigating the cellular mechanisms of action for this compound, including its effects on apoptosis or cell cycle modulation. The following subsections detail the lack of available data in these specific areas of research for this compound.

There is currently no publicly available research dedicated to the specific cellular responses induced by this compound. While studies exist for other picolinamide derivatives, the unique substitution pattern of a bromo group at the 4-position and a methyl group at the 6-position of the picolinamide core means that findings from other analogs cannot be directly extrapolated to this specific compound. Research on related molecules has explored their potential as antitumor agents by inducing apoptosis and cell cycle arrest; however, equivalent investigations for this compound have not been reported.

Table 1: Summary of Cellular Response Data for this compound

| Research Area | Findings for this compound |

|---|---|

| Apoptosis Induction | No data available |

| Cell Cycle Modulation | No data available |

| Cytotoxicity Studies | No data available |

This table is interactive. Click on the headers to sort.

No studies were identified that have analyzed the gene expression patterns in research models following exposure to this compound. Consequently, there is no information on which genes or cellular pathways might be modulated by this compound. Such research would be necessary to understand its potential biological activities and mechanisms of action at a molecular level.

Table 2: Gene Expression Analysis for this compound

| Model System | Gene Expression Changes | Pathway Analysis |

|---|---|---|

| In vitro cell lines | No data available | No data available |

| Animal models | No data available | No data available |

This table is interactive. Click on the headers to sort.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes

The classical synthesis of functionalized picolinamides often relies on multi-step sequences involving pre-functionalized starting materials. Future developments are aimed at creating more atom- and step-economical routes. A significant area of emerging research is the late-stage C–H functionalization of the pyridine (B92270) ring. rsc.org Transition-metal catalysis, employing metals like palladium, rhodium, and nickel, has emerged as a powerful strategy for the direct activation and subsequent modification of C-H bonds. rsc.orgbeilstein-journals.org

For a scaffold like 4-bromo-6-methylpicolinamide, these advanced methods could offer several advantages:

Direct C-H Arylation/Alkenylation: Instead of relying on traditional cross-coupling reactions with the bromo-substituent, catalysts could be designed to directly functionalize other positions on the pyridine ring, enabling the synthesis of diverse analogues from a common intermediate. nih.gov

Regioselectivity Control: Novel ligand designs for transition metals are enabling unprecedented control over the position of functionalization (e.g., C3 vs. C5), overriding the intrinsic electronic biases of the pyridine ring. nih.gov This allows for the creation of previously inaccessible isomers.

Future work will likely focus on expanding the catalyst toolbox to tolerate a wider range of functional groups and to achieve even higher levels of regioselectivity in the C-H functionalization of complex picolinamide (B142947) substrates.

Exploration of New Applications in Materials Science or Catalysis

While picolinamides are primarily explored in medicinal chemistry, their inherent coordination capabilities suggest significant potential in materials science and catalysis. The pyridine nitrogen and amide moiety can act as a bidentate chelating ligand, forming stable complexes with a wide range of metal ions.

Emerging research directions include:

Ligands for Catalysis: Picolinamide derivatives are being investigated as ligands in transition-metal catalysis. For instance, N-substituted pyridine-2-carboxamide ligands have been used to create palladium(II) complexes that serve as catalysts. mdpi.com The electronic and steric properties of the this compound scaffold can be tuned to modulate the activity and selectivity of the metallic center in catalytic transformations, such as cross-coupling reactions. mdpi.comacs.org

Metal-Organic Frameworks (MOFs): The ability of picolinamides to act as bridging ligands between metal centers could be exploited for the rational design of novel MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The bromo- and methyl- groups would offer further opportunities for post-synthetic modification of the framework.

Organic Electronics: Pyridine-containing compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their electron-transporting properties. The this compound scaffold could serve as a building block for larger conjugated systems with tailored optoelectronic characteristics.

Advanced Computational Design of Picolinamide Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of bioactive molecules. For picolinamide derivatives, advanced computational methods are being employed to design new compounds with enhanced potency and selectivity for specific biological targets.

Key computational approaches include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of picolinamide derivatives within the active site of a target protein, such as a kinase. nih.govmdpi.com Studies on related picolinamides have used docking to rationalize structure-activity relationships (SARs) and guide the design of potent inhibitors of targets like VEGFR-2 and c-Met. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnih.gov For picolinamide derivatives, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites, and to analyze frontier molecular orbitals (HOMO-LUMO) to predict chemical reactivity. researchgate.net This information is crucial for understanding how derivatives will interact with biological targets and for designing novel synthetic reactions.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of picolinamide analogues with their biological activity. mdpi.com These models help identify which steric and electronic fields are critical for activity, thereby guiding the design of new derivatives with improved properties.

These computational tools allow researchers to prioritize the synthesis of the most promising compounds, reducing the time and cost associated with traditional trial-and-error approaches. frontiersin.org

Role of Picolinamide Scaffolds in Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. The picolinamide scaffold is well-suited for the development of such tools due to its favorable physicochemical properties and synthetic tractability.

Future applications in this area include:

Probes for PET Imaging: Picolinamide derivatives have been successfully developed as probes for Positron Emission Tomography (PET). For example, radiofluorinated picolinamide-benzamide conjugates have been synthesized for the specific imaging of melanotic melanoma. mdpi.com The this compound core could be similarly modified with positron-emitting isotopes (e.g., ¹⁸F) to create novel imaging agents for other biological targets.

Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific enzyme or family of enzymes, providing a direct readout of their functional state. nih.gov The picolinamide scaffold can serve as the recognition element to guide a reactive "warhead" to the target enzyme. mdpi.com This would enable the profiling of enzyme activity directly in complex biological systems.

Fluorescent Probes: By conjugating the picolinamide scaffold to a fluorophore, researchers can create probes for fluorescence microscopy and other bioimaging applications. nih.govmdpi.com These probes could be designed to localize within specific subcellular compartments or to report on the presence of a particular analyte, offering real-time visualization of cellular processes.

The development of such probes will provide powerful tools for dissecting disease mechanisms and validating new drug targets.

Integration with High-Throughput Screening Methodologies (e.g., MS binding assays)

The discovery of new biological activities for picolinamide derivatives can be greatly accelerated by integrating their synthesis with high-throughput screening (HTS) platforms. Affinity Selection-Mass Spectrometry (AS-MS) has emerged as a powerful HTS technique for identifying ligands that bind to a biological target from large, complex mixtures. nih.govvirscidian.com

The workflow for screening a library of this compound derivatives using AS-MS would involve:

Library Synthesis: Creation of a diverse library of picolinamide analogues, where the bromo-substituent is replaced with various chemical moieties via cross-coupling reactions.

Affinity Selection: Incubation of the compound library with a purified target protein (e.g., a kinase, receptor, or enzyme).

Separation: Unbound compounds are separated from the protein-ligand complexes using techniques like size-exclusion chromatography (SEC) or pulsed ultrafiltration. nih.govfrontiersin.org

Identification by MS: The bound ligands are dissociated from the protein and identified by high-resolution mass spectrometry. frontiersin.org

This approach allows for the rapid screening of thousands of compounds in a label-free manner, significantly accelerating the hit identification phase of drug discovery. nih.gov Future efforts will focus on applying such methodologies to libraries based on the this compound scaffold to uncover novel interactions with a wide range of biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-methylpicolinamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of 6-methylpicolinamide derivatives. A common approach uses phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in anhydrous dichloromethane under reflux. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 substrate-to-brominating agent) are critical to minimize side reactions like over-bromination. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

- Data Comparison :

| Method | Brominating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PBr₃ | Dichloromethane | 75 | 92 | |

| NBS | Acetonitrile | 68 | 88 |

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows a singlet for the methyl group at δ 2.5 ppm and aromatic protons at δ 8.1–8.3 ppm. The bromine substituent deshields adjacent protons, causing distinct splitting patterns.